N-(2-isopropylphenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-propan-2-ylphenyl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-13(2)14-7-3-4-8-15(14)19-18(23)16-9-10-17(21-20-16)22-11-5-6-12-22/h3-4,7-10,13H,5-6,11-12H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVARXAFMISXGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=NN=C(C=C2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-isopropylphenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Substitution with Isopropylphenyl Group:
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow processes to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-(2-isopropylphenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Enzyme Inhibition
Research indicates that derivatives of pyridazine compounds can act as inhibitors of key enzymes involved in disease processes. For example, compounds similar to N-(2-isopropylphenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide have been identified as inhibitors of human carbonic anhydrase, a metalloenzyme implicated in various physiological functions and pathologies such as glaucoma and cancer .
Biological Activities
The biological activities of this compound extend to anti-inflammatory and anticancer properties.
Anti-inflammatory Properties
Studies have shown that certain pyridazine derivatives can inhibit pro-inflammatory cytokines, thus reducing inflammation in cellular models. This suggests potential applications in treating inflammatory diseases .
Anticancer Activity
The compound has also been evaluated for its anticancer effects. For instance, its structural analogs have demonstrated activity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth through modulation of signaling pathways such as the p38 MAPK pathway .
Case Studies
Several case studies highlight the effectiveness of this compound and its derivatives in clinical settings.
Mechanism of Action
The mechanism of action of N-(2-isopropylphenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
N-(2-isopropylphenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide can be compared with other similar compounds, such as:
- N-(2-methylphenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
- N-(2-ethylphenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
These compounds share structural similarities but may exhibit different chemical and biological properties. The presence of different substituents on the phenyl ring can influence the compound’s reactivity, stability, and biological activity, highlighting the uniqueness of this compound.
Biological Activity
N-(2-isopropylphenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a pyridazine derivative characterized by a unique structural composition that includes a pyridazine core, a pyrrolidine ring, and an isopropylphenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are currently under investigation. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Structural Features
The molecular formula of this compound is C_{15}H_{20}N_4O, indicating the presence of nitrogen and oxygen atoms that contribute to its chemical reactivity. The following table summarizes the structural features and unique attributes of this compound compared to similar derivatives:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| This compound | Pyridazine core, pyrrolidine ring | Potential for enzyme interaction |
| N-(4-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide | Pyridazine core, piperidine ring | Different nitrogen heterocycle |
| 6-(4-chlorophenyl)-N-(pyrrolidin-1-yl)pyridazine-3-carboxamide | Chlorinated phenyl group | Enhanced lipophilicity |
Antimicrobial Properties
Preliminary studies have indicated that this compound exhibits promising antimicrobial activity. Research has shown that compounds with similar structural frameworks can demonstrate significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, related pyrrole derivatives have demonstrated minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against these bacteria, suggesting that this compound may possess comparable activity .
The exact mechanisms through which this compound exerts its biological effects are still being elucidated. It is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors involved in cellular signaling pathways. For example, structural analogs have been shown to modulate protein kinase activity, which is crucial for various cellular functions .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of compounds within the same class as this compound. A notable study evaluated pyrimidine derivatives that exhibited strong antagonist activity with half maximal effective concentrations (EC50) around 1.68 µM and demonstrated anti-proliferative effects against human cancer cell lines . While specific data on this compound's anticancer properties are lacking, the trends observed in related compounds suggest potential therapeutic applications in oncology.
Synthesis and Optimization
The synthesis of this compound involves several steps that require careful optimization of reaction conditions to maximize yield and purity. The synthetic routes typically include the formation of the pyridazine core followed by the introduction of the pyrrolidine ring and isopropylphenyl substituent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-isopropylphenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide, and how can reaction conditions be optimized?
- Methodology : The synthesis of pyridazine derivatives typically involves multi-step reactions. For example, the imidazo[1,2-b]pyridazine core in structurally related compounds is formed via cyclization reactions using catalysts like Pd or Cu, followed by functionalization with substituents (e.g., 3-fluorophenyl groups) . Key parameters include:
- Temperature control : Maintain 60–80°C during cyclization to minimize side products.
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
- Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate the target compound .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate substituent positions (e.g., pyrrolidin-1-yl and isopropylphenyl groups). For example, the pyridazine ring protons appear as distinct doublets in δ 7.5–8.5 ppm .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak matching the theoretical mass (e.g., calculated for C₁₈H₂₃N₄O: 311.18 g/mol) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?
- Methodology :
- Core modifications : Synthesize analogs with variations in the pyridazine ring (e.g., replacing pyrrolidin-1-yl with piperidine) to assess impact on target binding .
- Substituent analysis : Compare activity of 2-isopropylphenyl vs. 3-fluorophenyl or methyl-substituted phenyl groups in assays (e.g., kinase inhibition or antimicrobial screens) .
- Data interpretation : Use computational tools (e.g., molecular docking) to correlate structural changes with activity trends .
Q. What strategies are effective in resolving low yields during the final amide coupling step?
- Methodology :
- Reagent selection : Replace traditional EDCI/HOBt with newer coupling agents like HATU or PyBOP, which improve efficiency in sterically hindered amide formations .
- Solvent optimization : Test dichloromethane (DCM) vs. tetrahydrofuran (THF) to enhance reagent solubility.
- Side-product analysis : Use LC-MS to identify byproducts (e.g., unreacted carboxylic acid) and adjust stoichiometry or reaction time .
Q. How can researchers address contradictions in biological activity data across different assay platforms?
- Methodology :
- Assay validation : Replicate experiments in orthogonal assays (e.g., fluorescence-based vs. radiometric kinase assays) to confirm target engagement .
- Physicochemical profiling : Measure solubility (via nephelometry) and membrane permeability (PAMPA assay) to rule out false negatives due to poor bioavailability .
- Meta-analysis : Compare results with structurally related compounds (e.g., pyrazolo[3,4-b]pyridine derivatives) to identify scaffold-specific trends .
Methodological Considerations
- Synthetic Challenges : For scale-up, replace hazardous reagents (e.g., iodomethane) with greener alternatives (dimethyl carbonate) .
- Data Reproducibility : Document reaction conditions (e.g., inert atmosphere, humidity control) to minimize batch-to-batch variability .
- Advanced Analytics : Use X-ray crystallography (as in ) to resolve ambiguous NMR signals or confirm stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
